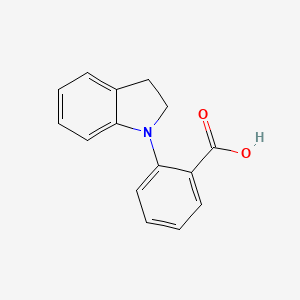

2-(Indolin-1-yl)benzoic acid

Description

Structure

3D Structure

Properties

CAS No. |

72990-98-8 |

|---|---|

Molecular Formula |

C15H13NO2 |

Molecular Weight |

239.27 g/mol |

IUPAC Name |

2-(2,3-dihydroindol-1-yl)benzoic acid |

InChI |

InChI=1S/C15H13NO2/c17-15(18)12-6-2-4-8-14(12)16-10-9-11-5-1-3-7-13(11)16/h1-8H,9-10H2,(H,17,18) |

InChI Key |

CQRWVZZXBUOVEA-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C3=CC=CC=C3C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Indolin 1 Yl Benzoic Acid and Its Advanced Analogues

Direct Synthetic Routes to 2-(Indolin-1-yl)benzoic Acid Core Structures

The construction of the this compound core primarily involves the formation of a carbon-nitrogen bond between the indoline (B122111) nitrogen and the C2 position of a benzoic acid precursor. This is typically achieved through condensation and coupling reactions that have become cornerstones of modern organic synthesis.

Condensation and Coupling Reactions Involving Indoline and Benzoic Acid Precursors

The formation of the aryl-nitrogen bond in this compound is most effectively accomplished using transition metal-catalyzed cross-coupling reactions. The two most prominent methods are the Ullmann condensation (and its variant, the Goldberg reaction) and the Buchwald-Hartwig amination. wikipedia.orgwikipedia.org

The Ullmann condensation is a classical copper-catalyzed reaction used to form carbon-heteroatom bonds. organic-chemistry.org In the context of synthesizing the target molecule, this would involve the reaction of indoline with a 2-halobenzoic acid, typically 2-chlorobenzoic acid or 2-iodobenzoic acid. wikipedia.org Traditional Ullmann conditions often require harsh reaction settings, such as high temperatures (frequently over 200°C) and stoichiometric amounts of copper. wikipedia.orgnih.gov The Goldberg reaction, a related C-N coupling, is illustrative of this type of transformation. wikipedia.org Modern advancements have introduced the use of soluble copper catalysts supported by ligands, which can facilitate the reaction under milder conditions. nih.gov

The Buchwald-Hartwig amination represents a more contemporary and often more versatile alternative, utilizing a palladium catalyst. wikipedia.orgacsgcipr.org This reaction couples an amine (indoline) with an aryl halide or sulfonate (e.g., 2-bromobenzoic acid). libretexts.org A key advantage of the Buchwald-Hartwig reaction is its broad substrate scope and tolerance for various functional groups, often proceeding under significantly milder conditions than the Ullmann condensation. wikipedia.orgacsgcipr.org The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by amine coordination, deprotonation, and finally, reductive elimination to yield the desired N-arylated product and regenerate the catalyst. libretexts.org The choice of phosphine (B1218219) ligand is critical to the success and efficiency of the reaction. wikipedia.org

Table 1: Comparison of Typical Coupling Reactions for Synthesis of 2-(Aryl)amino Benzoic Acid Scaffolds

| Feature | Ullmann Condensation (Goldberg Reaction) | Buchwald-Hartwig Amination |

| Catalyst | Copper (e.g., CuI, Cu powder) wikipedia.org | Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) libretexts.org |

| Ligand | Often requires ligands like phenanthroline wikipedia.org | Phosphine-based (e.g., BINAP, XPhos) wikipedia.orglibretexts.org |

| Reaction Temp. | High (often >150-210 °C) wikipedia.org | Mild to moderate (often <120 °C) nih.gov |

| Base | Strong inorganic base (e.g., K₂CO₃, KOH) wikipedia.org | Often a sterically hindered base (e.g., NaOtBu) nih.gov |

| Substrate Scope | More limited; aryl iodides are most reactive wikipedia.org | Broad; tolerates chlorides, bromides, iodides, triflates acsgcipr.org |

| Functional Group Tolerance | Moderate wikipedia.org | High wikipedia.org |

Transition Metal-Catalyzed Functionalization Strategies for Indoline-Benzoic Acid Systems

Beyond the initial synthesis of the core structure, transition metal catalysis offers powerful tools for the subsequent functionalization of N-arylbenzoic acid systems. These strategies enable the construction of complex, fused heterocyclic architectures through intramolecular reactions.

Rhodium-Catalyzed Intramolecular Acylation of N-Arylbenzoic Acids for Fused Heterocycle Formation (Analogous Systems)

Rhodium catalysis provides an elegant method for the intramolecular acylation of N-arylbenzoic acids, such as 2-(indol-1-yl)benzoic acids, to form fused ring systems like indoloindolones. researchgate.net This transformation proceeds via a C-H activation/cyclization pathway, offering an efficient route to polycyclic aromatic compounds. organic-chemistry.orgnih.gov The reaction typically involves heating the carboxylic acid substrate in the presence of a rhodium catalyst and an anhydride (B1165640), such as pivalic anhydride (Piv₂O). researchgate.netorganic-chemistry.org

A significant advantage of this rhodium-catalyzed acylation is that it proceeds under redox-neutral conditions. researchgate.net Unlike many C-H activation cycles that require an external oxidant to regenerate the active catalyst, this process avoids the need for such reagents. The term "redox-neutral" implies that the oxidation state of the rhodium catalyst (typically Rh(I)) is maintained throughout the catalytic cycle without an external redox partner. researchgate.net This simplifies the reaction setup and minimizes the formation of stoichiometric byproducts, aligning with the principles of atom economy and green chemistry. The reaction is driven by the intramolecular C-H activation and subsequent C-C bond formation. nih.gov

Mechanistic investigations have revealed the critical role of a mixed anhydride intermediate, formed in situ from the starting carboxylic acid and an activating agent like pivalic anhydride. researchgate.net This mixed anhydride is believed to be the active species that enters the rhodium catalytic cycle. The proposed mechanism suggests that the Rh(I) catalyst facilitates the C-H activation step involving this anhydride intermediate. researchgate.net This process ultimately leads to the cyclized ketone product and regenerates the active rhodium catalyst, allowing the cycle to continue. researchgate.netorganic-chemistry.org

Table 2: Rhodium-Catalyzed Intramolecular Acylation of 2-(Indol-1-yl)benzoic Acid

| Substrate | Catalyst/Ligand | Activator | Temp. (°C) | Product | Yield (%) | Reference |

| 2-(Indol-1-yl)benzoic acid | [Rh(cod)Cl]₂ / dppe | Piv₂O | 160 | Indolo[1,2-a]indol-11(10H)-one | 95 | researchgate.net |

| 2-(5-Methoxyindol-1-yl)benzoic acid | [Rh(cod)Cl]₂ / dppe | Piv₂O | 160 | 8-Methoxyindolo[1,2-a]indol-11(10H)-one | 96 | researchgate.net |

| 2-(5-Fluoroindol-1-yl)benzoic acid | [Rh(cod)Cl]₂ / dppe | Piv₂O | 160 | 8-Fluoroindolo[1,2-a]indol-11(10H)-one | 94 | researchgate.net |

dppe = 1,2-Bis(diphenylphosphino)ethane; Piv₂O = Pivalic anhydride

Palladium-Mediated Carbonylation Reactions and C-H Activation in Related Benzoic Acid Derivatives

Palladium catalysis is a versatile tool for functionalizing benzoic acid derivatives through various transformations, including carbonylation and direct C-H activation. These methods allow for the introduction of new functional groups and the construction of complex molecular architectures from simple precursors. nih.govrsc.org

Palladium-Mediated Carbonylation Reactions enable the introduction of a carbonyl group onto an aromatic ring. While direct carbonylation of a benzoic acid C-H bond is challenging, related derivatives such as aryl tosylates and mesylates (which can be synthesized from the corresponding phenols) are excellent substrates for palladium-catalyzed carbonylation. organic-chemistry.org These reactions typically use carbon monoxide (CO) gas, a palladium catalyst, and a suitable nucleophile (e.g., an alcohol to form an ester). This strategy provides a powerful method for synthesizing aryl carboxylic acid derivatives. organic-chemistry.org

Palladium-Mediated C-H Activation has emerged as a step-economical tool for organic synthesis. nih.govscispace.com In benzoic acid derivatives, the carboxylic acid group can act as a directing group, guiding the palladium catalyst to activate a specific C-H bond, typically at the ortho position. rsc.orgresearchgate.net This allows for a variety of subsequent functionalizations, including arylation, olefination, and alkylation. rsc.orgresearchgate.net While ortho-C-H functionalization is common, strategies for meta-C-H activation of benzoic acids have also been developed using specialized templates. nih.govscispace.com These reactions provide a direct way to modify the aromatic core of molecules like this compound, enabling the synthesis of diverse analogues that would be difficult to access through traditional methods. nih.gov

Table 3: Examples of Palladium-Catalyzed C-H Functionalization of Benzoic Acid Derivatives

| Reaction Type | Directing Group | Position | Coupling Partner | Catalyst System | Reference |

| ortho-Arylation | Carboxylic Acid | ortho | Aryl trifluoroborates | Pd(OAc)₂ / O₂ | rsc.org |

| ortho-Methylation | Carboxylic Acid | ortho | Methylboronic acid | Pd(OAc)₂ | nih.gov |

| meta-Olefination | Nitrile-based template | meta | Alkenes | Pd(OAc)₂ / O₂ | nih.govscispace.com |

| ortho-Iodination | Carboxylic Acid | ortho | N-Iodosuccinimide | Pd(OAc)₂ | nih.gov |

Copper/Silver-Mediated Cross-Coupling for Arylation of Carboxylic Acids

The synthesis of N-aryl indolines, including this compound, can be effectively achieved through copper-mediated cross-coupling reactions. This approach, an extension of the Ullmann condensation, often involves the N-arylation of an indoline with an aryl halide. However, more contemporary methods focus on the decarboxylative coupling of carboxylic acids, which avoids the need for pre-functionalized aryl halides and uses readily available benzoic acids.

Copper-catalyzed decarboxylative N-arylation provides a direct route to N-aryl indoles from indole-2-carboxylic acids and aryl halides. organic-chemistry.org While this specific example involves arylation of the indole (B1671886) nitrogen followed by loss of a carboxyl group from the indole ring, the underlying principle of forming an N-aryl bond using a copper catalyst is fundamental. The mechanism generally involves the formation of a copper carboxylate intermediate, followed by decarboxylation to generate an aryl copper species, which then couples with the amine (indoline). organic-chemistry.orgresearchgate.net Silver salts are sometimes used as oxidants or co-catalysts in these decarboxylative couplings to facilitate the reaction. rsc.org

A general method for the N-arylation of indoles utilizes catalysts derived from Copper(I) iodide (CuI) in combination with diamine ligands such as trans-N,N'-dimethyl-1,2-cyclohexanediamine. nih.govscilit.com This system has proven effective for coupling various indoles with aryl iodides and bromides in high yields. nih.gov The reaction mechanism for these couplings is thought to proceed through the formation of a copper(I) carboxylate, which undergoes decarboxylation to form an organocopper intermediate. This intermediate then undergoes oxidative addition with the aryl halide, followed by reductive elimination to furnish the N-aryl product and regenerate the copper catalyst. organic-chemistry.org

An economic and sustainable approach utilizes a simple copper salt with molecular oxygen as the sole oxidant for the decarboxylative direct C-H arylation of heteroarenes with benzoic acids. rsc.orgresearchgate.net This highlights a greener alternative to methods requiring stoichiometric metal oxidants. rsc.org DFT calculations on the mechanism of silver- and copper-catalyzed decarboxylation of aryl carboxylic acids suggest the reaction begins with a metal carboxylate complex. The rate-determining step is often the decarboxylation to eject CO2, followed by protodemetallation to regenerate the catalyst. researchgate.net

| Catalyst System | Coupling Partners | Solvent | Base | Key Features | Reference |

|---|---|---|---|---|---|

| Cu₂O | Indole-2-carboxylic acids + Aryl halides | NMP | K₃PO₄ | Decarboxylative coupling; High yields (up to 99%) | organic-chemistry.org |

| CuI / Diamine Ligand | Indoles + Aryl iodides/bromides | - | - | General method for N-arylation of indoles | nih.govscilit.com |

| Copper Salt / O₂ | Heteroarenes + Benzoic acids | - | - | Sustainable; Uses O₂ as the sole oxidant | rsc.org |

Cycloaddition and Annulation Strategies for Fused Indoline-Benzoic Acid Derivatives

Cycloaddition and annulation reactions represent powerful strategies for constructing complex, fused heterocyclic systems from simpler precursors. These methods allow for the rapid assembly of molecular frameworks, including those that embed the indoline-benzoic acid scaffold within a larger, polycyclic structure.

The [3+2] annulation is a versatile method for constructing five-membered rings. In the context of indole chemistry, it has been employed to synthesize novel indole-indolone fused systems. One such strategy involves the reaction of methyl indole-2-carboxylates with arynes. nih.gov This reaction proceeds under mild conditions and affords a previously unexplored indole-indolone scaffold in good to excellent yields. nih.gov The proposed mechanism involves the nucleophilic attack of the indole nitrogen onto the aryne, creating an aryl carbanion intermediate. This intermediate then undergoes an intramolecular attack on the adjacent ester carbonyl, leading to the formation of the fused five-membered indolone ring. nih.gov

Another approach is the electrooxidative [3+2] annulation between phenols and N-acetylindoles, which provides a green and atom-economic pathway to benzofuroindolines. nih.gov This method avoids the use of external chemical oxidants or metal catalysts. The direct oxidative [3+2] annulation of phenols and indoles is a straightforward route for synthesizing benzofuroindoline motifs, which are present in several bioactive natural products. nih.gov While not directly producing a benzoic acid derivative, the principles of this C-C and C-O bond-forming strategy can be adapted for the construction of complex fused systems. Formal [3+2] cycloadditions using N-carbamoyl dehydroalanine (B155165) esters and arynes have also been developed to produce substituted indolines. caltech.edu

| Reactants | Reagents | Solvent | Product Type | Key Features | Reference |

|---|---|---|---|---|---|

| Methyl indole-2-carboxylates + Aryne precursors | CsF, Cs₂CO₃ | DME | Indole-indolone scaffold | High efficiency, mild conditions, novel hybrid scaffold | nih.gov |

| Phenols + N-acetylindoles | Electrochemical (undivided cell) | - | Benzofuroindolines | Oxidant- and metal-free, environmentally friendly | nih.gov |

| N-carbamoyl dehydroalanine esters + Aryne precursors | TBAT | THF | Substituted indolines | Metal-free formal [3+2] cycloaddition | caltech.edu |

Spirocyclic compounds containing both indoline and thiazolidine (B150603) rings are of significant pharmacological interest. The synthesis of these structures, particularly those incorporating a benzoic acid moiety, often involves a multi-step or one-pot cyclocondensation reaction.

A key synthetic route involves the reaction of an isatin (B1672199) derivative (which provides the indoline core) with an aminobenzoic acid to form a Schiff base, specifically a (2-oxoindolin-3-ylideneamino)benzoic acid. researchgate.net This intermediate then undergoes cyclocondensation with thioglycolic acid to yield the target 2-oxospiro[indoline-3,2'-thiazolidine]-3'-yl)benzoic acid derivative. researchgate.net This reaction creates the spiro center and the thiazolidinone ring in a single step.

Variations of this three-component reaction are widely used. For instance, a series of spiro[indoline-3,2'-thiazolidinones] can be prepared by reacting primary amines with various isatin derivatives and thioglycolic acid. researchgate.netnih.gov This method demonstrates operational simplicity and can be performed in green solvents like water. researchgate.net The synthesis of related spiro[indoline-thiazolidine] derivatives has been achieved through the cyclocondensation of isatin-3-imines with α-mercaptoacids. researchgate.net Microwave-assisted synthesis has also been employed to accelerate the cyclo-condensation step between the Schiff base intermediate and mercaptoacetic acid, often in the presence of a catalyst like anhydrous ZnCl₂. researchgate.net

| Core Reactants | Key Reagent | Product Feature | Methodology | Reference |

|---|---|---|---|---|

| Isatin, Aminobenzoic acid | Thioglycolic acid | Benzoic acid moiety | Schiff base formation followed by cyclocondensation | researchgate.net |

| Isatin, Primary amines | Thioglycolic acid | Varied substituents | Three-component reaction in aqueous medium | researchgate.netnih.gov |

| Isatin-3-imines | α-Mercaptoacids | Substituted thiazolidinone ring | Cyclocondensation | researchgate.net |

| Isatin, Isoniazid | Mercaptoacetic acid | Pyridine-4-carbohydrazide linkage | Microwave-assisted cyclocondensation | researchgate.net |

Green Chemistry Principles in the Synthesis of Indoline-Benzoic Acid Derivatives

The application of green chemistry principles to the synthesis of complex molecules like indoline-benzoic acid derivatives is crucial for developing sustainable and environmentally benign processes. Key aspects include maximizing atom economy, using safer solvents, improving energy efficiency, and employing catalytic rather than stoichiometric reagents.

Significant progress has been made in developing greener synthetic routes that are both atom-economical and minimize solvent waste. Multicomponent reactions (MCRs) are inherently atom-economical as they combine multiple reactants into a single product in one step, reducing the number of synthetic operations and purification steps. An innovative two-step MCR for assembling the indole core from anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides proceeds under mild conditions in ethanol (B145695) without a metal catalyst, embodying several green chemistry principles. rsc.org

The use of environmentally friendly solvents, particularly water, is a cornerstone of green synthesis. An energy-efficient and eco-friendly methodology for synthesizing spiro[indoline-3,2'-thiazolidinones] has been developed using an aqueous medium at room temperature (25 °C). nih.gov This protocol uses a Brønsted acid surfactant catalyst and is noted for its operational simplicity and excellent yields. researchgate.net Solvent-free conditions represent an even greener alternative. The synthesis of indolemethane derivatives has been achieved using a recyclable, biodegradable glycerol-based carbon solid acid catalyst under solvent-free conditions at room temperature, with reactions completing in as little as five minutes. nih.gov Similarly, the synthesis of 2-oxospiro[indoline-3,2'-thiazolidine]-3'-yl)benzoic acid derivatives has been reported in benzene (B151609), but ongoing research aims to replace such hazardous solvents with greener alternatives. researchgate.net The development of protocols that are not only solvent-conscious but also energy-efficient, for example by using microwave irradiation or conducting reactions at ambient temperature, is a key goal in the sustainable synthesis of these heterocyclic compounds. nih.govwjpmr.com

Mechanistic Investigations into the Reactivity of 2 Indolin 1 Yl Benzoic Acid Derivatives

Elucidation of Reaction Pathways in Catalytic Transformations

Catalytic transformations of 2-(Indolin-1-yl)benzoic acid derivatives are primarily centered around the activation of otherwise inert carbon-hydrogen (C-H) bonds. The presence of both the indoline (B122111) nitrogen and the carboxylic acid group provides handles for transition-metal catalysts to selectively functionalize the molecule.

In-Depth Studies of C-H Activation Mechanisms Adjacent to Indoline and Benzoic Acid Units

The structure of this compound contains two key directing groups that can facilitate C-H activation: the carboxylic acid on the benzoic acid ring and the nitrogen atom of the indoline ring.

Benzoic Acid Directed C-H Activation: The carboxylic acid group is a well-established directing group for ortho-C-H functionalization on the benzoic acid ring. In the presence of a transition metal catalyst, typically palladium(II), the substrate can form a five-membered cyclometalated intermediate. The reaction is believed to proceed through a concerted metalation-deprotonation (CMD) pathway. This mechanism involves a single transition state where the C-H bond is broken and the new metal-carbon bond is formed simultaneously, often with the assistance of a carboxylate ligand. Cationic palladium(II) catalysts have been shown to facilitate such C-H activations even at room temperature. nih.govnih.gov

Indoline Nitrogen Directed C-H Activation: The nitrogen atom of the indoline can also act as a directing group, typically guiding C-H activation to the C7 position of the indoline core. This forms a stable five-membered palladacycle intermediate. The efficiency and selectivity of this process can be influenced by the specific catalyst system and reaction conditions employed. Studies on related N-acylindoles have demonstrated that modulating stereoelectronic parameters can switch the regioselectivity of C-H activation. acs.org

The interplay between these two directing groups is a key area of investigation. The regioselectivity of C-H activation—whether it occurs on the benzoic acid ring or the indoline moiety—can be tuned by the choice of catalyst, ligands, and reaction conditions.

Identification of Rate-Determining Steps and Proposed Catalytic Cycles

Mechanistic studies, including kinetic isotope effect (KIE) experiments, are crucial for identifying the rate-determining step in these catalytic transformations. For many palladium-catalyzed C-H functionalization reactions, the initial C-H bond cleavage is found to be the turnover-limiting step. nih.gov

A plausible catalytic cycle for the palladium-catalyzed C-H arylation of a this compound derivative is proposed as follows:

Coordination: The palladium(II) catalyst coordinates to the directing group (e.g., the carboxylic acid).

C-H Activation: The C-H bond ortho to the directing group is cleaved via a CMD mechanism to form a palladacycle intermediate. This step is often irreversible and rate-determining.

Oxidative Addition: An aryl halide or another coupling partner undergoes oxidative addition to the palladium center, forming a Pd(IV) intermediate.

Reductive Elimination: The desired C-C bond is formed through reductive elimination, releasing the functionalized product.

Catalyst Regeneration: The Pd(II) catalyst is regenerated, completing the cycle. The presence of an oxidant is often required to facilitate this step.

Kinetic studies on similar systems have shown that the reaction rate can be strongly influenced by the electronic properties of the coupling partners. For instance, C-H arylation is often accelerated by electron-withdrawing groups on the arylating agent. nih.gov

Analysis of Intermediate Species and Transition State Geometries

The direct observation of catalytic intermediates is often challenging due to their transient nature. However, their existence is supported by stoichiometric reactions, kinetic data, and computational studies. In the C-H activation of benzoic acids and indoles, five-membered cyclometalated palladium complexes are key proposed intermediates. researchgate.netrsc.org

Density Functional Theory (DFT) calculations have become an invaluable tool for analyzing the geometries of transition states and intermediates. semanticscholar.org For the CMD pathway, calculations support a six-membered, chair-like transition state involving the palladium catalyst, the substrate's C-H bond, and a ligand (such as acetate) that acts as a proton shuttle. The stability of these transition states often dictates the regioselectivity of the reaction. For example, steric hindrance between the substrate and the catalyst's ligands in the transition state can disfavor reaction at a more sterically crowded position. acs.org

Mechanistic Studies of Intramolecular Rearrangements in Indoline/Indole (B1671886) Derivatives

Indoline and indole scaffolds are known to undergo a variety of intramolecular rearrangements, leading to structurally diverse and complex products. These transformations often involve the dearomatization of the indole system, followed by a sigmatropic shift or a stepwise bond cleavage and formation process.

Investigation of Mechanistic Duality (e.g., Concerted versus Dissociative Pathways)

A fascinating aspect of rearrangements in indole chemistry is the existence of mechanistic duality, where a reaction can proceed through multiple competing pathways simultaneously. The two primary pathways are:

Concerted Pathway: This pathway involves a single, cyclic transition state where bonds are broken and formed simultaneously. A classic example is the acs.orgacs.org-sigmatropic rearrangement (e.g., Cope or Claisen-type rearrangements). These reactions are often stereospecific, with the stereochemistry of the starting material directly dictating that of the product. acs.org Computational studies on related systems have shown the concerted mechanism to be favorable, involving asynchronous bond formation processes. acs.org

Dissociative (Stepwise) Pathway: This pathway involves the formation of a distinct intermediate. It typically begins with the cleavage of a bond to form a cationic, anionic, or radical intermediate, which then undergoes cyclization or further rearrangement to form the final product. Dissociative mechanisms are characterized by a loss of stereochemical information if the intermediate has a sufficient lifetime to undergo bond rotation or reorganization.

The preferred pathway often depends on the specific substrate, the nature of the migrating group, and the reaction conditions (e.g., thermal vs. acid-catalyzed).

| Characteristic | Concerted Pathway | Dissociative (Stepwise) Pathway |

|---|---|---|

| Mechanism | Single transition state | Involves a distinct intermediate |

| Example | acs.orgacs.org-Sigmatropic (Cope) Rearrangement | Anionic Oxy-Cope Rearrangement |

| Stereochemistry | Stereospecific | Often non-stereospecific |

| Driving Force | Orbital symmetry, strain release | Formation of a stable intermediate |

Influence of Electronic and Steric Factors on Reaction Selectivity and Efficiency

The outcome of intramolecular rearrangements in indoline derivatives is highly sensitive to both electronic and steric effects. These factors can influence the reaction rate, the equilibrium position between starting material and product, and the selectivity for one mechanistic pathway over another.

Electronic Effects: The electronic nature of substituents on the indoline ring or the migrating group can significantly impact the stability of intermediates and transition states. Electron-donating groups on the indole nucleus can stabilize cationic intermediates, potentially favoring a dissociative pathway. Conversely, electron-withdrawing groups can influence the electron density at different positions, thereby affecting the nucleophilicity and regioselectivity of bond formation. acs.org In some cases, the regioselectivity of nucleophilic additions to indole-derived intermediates is governed by charge matching principles. acs.orgnih.gov

Steric Factors: Steric hindrance plays a crucial role in determining the feasibility and stereochemical outcome of rearrangements. Bulky substituents can disfavor certain transition states, directing the reaction along an alternative pathway. For instance, steric congestion in a starting material can provide a thermodynamic driving force for a rearrangement that leads to a less crowded product. nih.gov In dearomatization reactions, steric interactions can control the facial selectivity of an incoming radical or nucleophile, leading to high diastereoselectivity. nih.gov The interplay between steric and electronic effects is often complex, and understanding it is key to controlling the reaction outcome. rsc.org

| Factor | Effect | Example Outcome |

|---|---|---|

| Electronic (Electron-Donating Group on Indole) | Stabilizes positive charge development | May favor a stepwise, ionic pathway |

| Electronic (Electron-Withdrawing Group on Migrating Group) | Increases electrophilicity of migrating carbon | Can accelerate nucleophilic attack by the indole ring |

| Steric (Bulky Substituent at C2) | Hinders attack at the C2 position | May favor reaction at the C3 position or an alternative rearrangement |

| Steric (Congestion in Starting Material) | Provides a driving force for rearrangement | Favors formation of a thermodynamically more stable, less hindered product nih.gov |

Computational and Theoretical Studies on 2 Indolin 1 Yl Benzoic Acid and Its Molecular Architectures

Quantum Chemical Calculations for Molecular and Electronic Structure Analysis

Quantum chemical calculations are fundamental in elucidating the electronic behavior and structural characteristics of a molecule. By solving approximations of the Schrödinger equation, these methods can predict geometries, energy levels, and electron distribution with high accuracy.

Density Functional Theory (DFT) and Hartree-Fock (HF) are cornerstone methods in quantum chemistry. DFT, particularly with the B3LYP hybrid functional, has been widely used to examine the electronic properties and optimize the geometries of benzoic acid derivatives. inpressco.comnih.gov The 6-31G(d,p) basis set is a commonly employed standard that provides a good balance between computational cost and accuracy for such organic molecules. inpressco.com

These calculations are used to determine optimized molecular geometries, including bond lengths and angles. For instance, studies on similar benzoic acid structures using the B3LYP method have shown excellent agreement between calculated and experimental values obtained from techniques like X-ray diffraction. niscpr.res.invjst.vn This validation underscores the reliability of DFT for predicting the three-dimensional structure of 2-(Indolin-1-yl)benzoic acid.

Table 1: Representative Theoretical Geometrical Parameters for Benzoic Acid Scaffolds Note: Data is illustrative for the benzoic acid dimer, calculated at the B3LYP/6-311++G(2d,p) level, to demonstrate typical outputs of DFT calculations. vjst.vn

| Parameter | Bond | Calculated Value (Å) |

| Bond Length | C=O | 1.213 |

| Bond Length | C-O | 1.355 |

| Bond Length | O-H | 0.999 |

| Bond Length | Intermolecular H-Bond (O-H···O) | 1.637 |

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool for predicting the chemical reactivity of a molecule. It visualizes the electrostatic potential on the electron density surface, identifying regions that are prone to electrophilic and nucleophilic attack. nih.gov

In an MEP map, different colors represent varying potential values:

Red: Indicates regions of most negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. For benzoic acid derivatives, these areas are typically localized around the oxygen atoms of the carboxyl group. niscpr.res.inresearchgate.net

Blue: Represents regions of most positive electrostatic potential, which are electron-deficient and are favorable sites for nucleophilic attack. These are often found around the acidic hydrogen atom of the carboxyl group. niscpr.res.innih.gov

Green: Denotes areas of neutral or zero potential.

The MEP surface of a molecule like this compound allows for a clear prediction of its reactive sites, guiding the understanding of its intermolecular interactions and potential binding behavior with receptors. researchgate.net

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org These two orbitals are key to describing electronic transitions and electron transfer processes. youtube.com

HOMO: This orbital acts as the electron donor. A higher HOMO energy level indicates a greater propensity to donate electrons to an acceptor. libretexts.org

LUMO: This orbital functions as the electron acceptor. A lower LUMO energy level suggests a greater ability to accept electrons. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small energy gap suggests the molecule is more reactive and can be easily polarized. niscpr.res.in For similar benzoic acid derivatives, DFT calculations have been used to determine these energy values and predict their reactivity profiles. niscpr.res.in

Table 2: Illustrative Frontier Molecular Orbital Properties for a Benzoic Acid Derivative Note: Values are for 2-(3-phenyl)-5-((m-toluloxy) methyl)-4H-1,2,4-triazole-4-yl) benzoic acid to exemplify FMO analysis. niscpr.res.in

| Parameter | Value (eV) |

| EHOMO | -6.303 |

| ELUMO | -2.243 |

| Energy Gap (ΔE) | 4.06 |

Molecular Dynamics and Docking Simulations

Molecular dynamics (MD) and docking simulations are computational techniques used to model the interaction between a small molecule (ligand), such as this compound, and a large biological molecule, typically a protein receptor. These methods are invaluable in drug discovery and molecular biology.

Molecular docking simulations are employed to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. The indoline-benzoic acid scaffold is of interest for its potential interaction with various receptors, including the Lysophosphatidic acid receptor 2 (LPA2). The LPA2 receptor is a G protein-coupled receptor (GPCR) involved in cellular processes like survival and protection from apoptosis. nih.govresearchgate.net

Computational studies on sulfamoyl benzoic acid analogues, which share the benzoic acid moiety, have successfully identified specific agonists for the LPA2 receptor. nih.gov Docking analyses rationalize the structure-activity relationship by showing how these compounds fit into the LPA2 ligand-binding pocket. nih.gov Similarly, MD simulations have been used to probe the mechanism by which ligands access the binding site of LPA receptors, such as the "lateral access model" where the ligand enters from the lipid bilayer. plos.org These studies provide a framework for understanding how this compound might interact with the LPA2 receptor or other related targets.

A key output of molecular docking is the prediction of binding affinity, often expressed as a binding energy score (e.g., in kcal/mol). nih.gov A lower (more negative) binding energy indicates a more stable and favorable interaction between the ligand and the receptor. niscpr.res.in For example, docking studies of a benzoic acid derivative against carbonic anhydrase II yielded a highly favorable binding energy of -9.4 kcal/mol, suggesting it could be a potent inhibitor. niscpr.res.in

Theoretical Spectroscopic Property Simulations (e.g., UV-Vis, NMR Chemical Shifts)

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound. Techniques such as Density Functional Theory (DFT) are employed to simulate spectra, offering insights that complement and help interpret experimental data. These simulations are crucial for confirming molecular structures and understanding their electronic and magnetic environments. nih.gov

For instance, in the study of related heterocyclic compounds like 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid, theoretical calculations have been performed using the B3LYP functional with a 6-311++G(d,p) basis set. mdpi.com This level of theory is widely used for obtaining optimized molecular geometries and predicting vibrational and electronic spectra. nih.gov

UV-Vis Spectroscopy Simulation: The electronic absorption spectra (UV-Vis) are typically simulated using Time-Dependent Density Functional Theory (TD-DFT). nih.gov This method calculates the vertical excitation energies, which correspond to the absorption maxima (λ_max) in the experimental spectrum. The calculations can predict how charge transfer occurs within the molecule during electronic transitions. For example, analysis of the frontier molecular orbitals (HOMO and LUMO) can reveal that an electronic transition is due to a transfer of charge from one part of the molecule, such as the benzimidazole (B57391) ring in an analog, to another part, like the benzoic acid moiety. mdpi.com

NMR Chemical Shift Simulation: Theoretical Nuclear Magnetic Resonance (NMR) chemical shifts are commonly calculated using the Gauge-Including Atomic Orbital (GIAO) method. nih.gov This approach provides theoretical ¹H and ¹³C NMR chemical shifts that can be compared directly with experimental values. The correlation between the calculated and experimental shifts is often linear and highly accurate, aiding in the precise assignment of signals in complex spectra. mdpi.com In studies of similar molecules, the calculated chemical shifts for protons and carbons have shown excellent agreement with the observed data. researchgate.net For example, the acidic proton of a carboxylic group is typically observed at a high chemical shift, a feature that is accurately reproduced in theoretical simulations. mdpi.com

The table below illustrates a typical comparison between experimental and theoretical ¹H NMR chemical shifts for the related compound 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid, demonstrating the accuracy of the computational approach. mdpi.com

| Proton Assignment (for 21HBMBA) | Experimental Chemical Shift (ppm) | Theoretical Chemical Shift (ppm) |

| Carboxylic Acid Proton (-COOH) | 8.25 | 8.57 |

| Methylene Protons (-CH₂) | 7.88 | 8.35 |

| Aromatic Protons (-CH) | 7.12 - 7.86 | 7.53 - 8.30 |

This data is for the related compound 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid (21HBMBA) and serves as an example of the simulation methodology. mdpi.com

Computational Chemistry in Understanding Intermolecular Interactions (e.g., Adsorption Phenomena in Corrosion Inhibition)

Computational chemistry is an indispensable tool for elucidating the mechanisms of intermolecular interactions, particularly in applications like corrosion inhibition. The effectiveness of an organic corrosion inhibitor, such as a derivative of this compound, is largely determined by its ability to adsorb onto a metal surface, forming a protective barrier. electrochemsci.org Quantum chemical calculations, primarily using DFT, provide deep insights into this adsorption process. nih.gov

The interaction between an inhibitor molecule and a metal surface is governed by several factors that can be quantified computationally. Key parameters derived from these calculations include the energy of the Highest Occupied Molecular Orbital (E_HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO), and the energy gap (ΔE = E_LUMO - E_HOMO). electrochemsci.org

E_HOMO : A higher E_HOMO value indicates a greater tendency for the molecule to donate electrons. In corrosion inhibition, this corresponds to the molecule's ability to donate electrons to the vacant d-orbitals of the metal, forming a coordinate bond. electrochemsci.org

E_LUMO : A lower E_LUMO value suggests a higher capacity for the molecule to accept electrons. This allows for back-donation from the metal surface to the inhibitor molecule, strengthening the adsorption bond.

Energy Gap (ΔE) : A small energy gap implies higher reactivity of the molecule, which generally correlates with greater inhibition efficiency as it facilitates the electronic interactions required for strong adsorption. electrochemsci.org

The adsorption mechanism can be either physisorption, involving electrostatic interactions between the charged metal surface and the inhibitor, or chemisorption, which involves charge sharing or transfer between the inhibitor and the metal surface. nih.gov Heteroatoms such as nitrogen and oxygen, present in the indoline (B122111) and benzoic acid moieties respectively, are crucial electron-donating centers that facilitate strong adsorption on the metal surface. koreascience.kr

Computational studies on indoline-based Mannich bases have demonstrated a direct link between these quantum chemical parameters and experimentally observed corrosion inhibition efficiency. electrochemsci.org The calculations can predict the most likely sites for interaction on the molecule and the strength of the resulting protective film. This theoretical understanding is vital for designing new and more effective corrosion inhibitors. nih.gov

The following table presents typical quantum chemical parameters calculated for an indoline-based corrosion inhibitor, illustrating how these values relate to its function.

| Inhibitor Molecule (Example) | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) |

| 3-(4-chlorophenylimino)-1-(piperidin-1-ylmethyl)indolin-2-one | -5.89 | -1.54 | 4.35 |

| 3-(4-chlorophenylimino)-1-(morpholinomethyl)indolin-2-one | -6.04 | -1.67 | 4.37 |

| 3-(4-chlorophenylimino)-1-[(dibutylamino)methyl]indolin-2-one | -5.71 | -1.43 | 4.28 |

This data is for related indolinone-based Mannich bases and serves as an example of the computational methodology in corrosion studies. electrochemsci.org

Structure Reactivity and Structure Property Relationship Studies of 2 Indolin 1 Yl Benzoic Acid Derivatives

Correlating Structural Modifications with Synthetic Outcomes (e.g., Yields, Regio- and Stereoselectivity)

The synthesis of 2-(indolin-1-yl)benzoic acid and its derivatives, often achieved through N-arylation of indoline (B122111) with a substituted 2-halobenzoic acid, is significantly influenced by the nature and position of substituents on both the indoline and benzoic acid rings. These structural modifications can have a profound impact on reaction yields, as well as the regioselectivity and stereoselectivity of the products.

For instance, the efficiency of copper-catalyzed N-arylation of indoles can be sensitive to the electronic properties of the aryl halide. While a range of substituted aryl halides can be coupled with indoles, the presence of certain functional groups, such as phenols or benzoic acids themselves on the aryl halide, can sometimes lead to lower conversions or side reactions. This is potentially due to the coordination of the carboxylate or phenolate to the copper catalyst, which could deactivate it.

In the synthesis of more complex indoline derivatives, the choice of catalyst and reaction conditions plays a pivotal role in determining the outcome. For example, palladium-catalyzed intramolecular amination of β-arylethylamine substrates provides an efficient route to indoline compounds. The yields of such reactions are often contingent on the electronic nature of the substituents on the aromatic ring.

To illustrate the impact of structural modifications on synthetic yields, the following table presents hypothetical data based on general principles of organic synthesis for the N-arylation of substituted indolines with 2-fluorobenzoic acid.

Table 1: Illustrative Yields for the Synthesis of Substituted this compound Derivatives

| Indoline Substituent (R) | Electronic Effect | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| 5-Methoxy | Electron-donating | 12 | 85 |

| 5-Methyl | Electron-donating | 12 | 82 |

| H | Neutral | 18 | 75 |

| 5-Chloro | Electron-withdrawing | 24 | 68 |

| 5-Nitro | Strongly Electron-withdrawing | 36 | 55 |

Regioselectivity is another critical aspect, particularly when the indoline or benzoic acid ring bears multiple substitution sites. In reactions involving substituted indolines, the position of the substituent can direct the outcome of further functionalization. Similarly, in cases of intramolecular cyclization to form polycyclic indoline structures, the regioselectivity is often dictated by the steric and electronic influence of the existing substituents. For example, in the synthesis of substituted indolines via benzyne-mediated cyclization, the trapping of the resulting organomagnesium intermediate with an electrophile proceeds in a regiospecific manner.

Stereoselectivity becomes paramount when chiral centers are present or introduced into the molecule. The asymmetric synthesis of indoline derivatives can be achieved using chiral catalysts or auxiliaries. The enantiomeric excess (ee) of the product is highly dependent on the structure of the substrate and the catalyst. For instance, the Brønsted acid-catalyzed transfer hydrogenation of indole (B1671886) derivatives can produce optically active indolines with high enantioselectivities.

Investigating the Impact of Substituent Effects on Chemical Transformations

Substituent effects play a critical role in modulating the reactivity of this compound derivatives in various chemical transformations. The electronic nature (electron-donating or electron-withdrawing) and steric bulk of substituents on either the indoline or benzoic acid moiety can influence reaction rates, mechanisms, and the stability of intermediates.

The acidity of the carboxylic acid group, for example, is directly affected by substituents on the benzoic acid ring. Electron-withdrawing groups (EWGs) such as nitro (-NO2) or cyano (-CN) groups increase the acidity by stabilizing the resulting carboxylate anion through inductive or resonance effects. Conversely, electron-donating groups (EDGs) like methoxy (-OCH3) or methyl (-CH3) decrease acidity by destabilizing the anion. This modulation of acidity can impact subsequent reactions involving the carboxyl group, such as esterification or amidation.

The nucleophilicity of the indoline nitrogen is also subject to substituent effects. EDGs on the indoline ring enhance the electron density on the nitrogen atom, making it more nucleophilic and thus more reactive in N-arylation reactions. In contrast, EWGs decrease its nucleophilicity, potentially requiring harsher reaction conditions to achieve the desired transformation.

Furthermore, substituents can influence the regioselectivity of electrophilic aromatic substitution reactions on either aromatic ring. The indoline moiety, being an activated system, typically directs electrophiles to the ortho and para positions of its benzene (B151609) ring (positions 4, 6, and 7 of the indoline system). The presence of substituents can further modify this directing effect. On the other hand, the carboxylic acid group on the benzoic acid ring is a meta-directing deactivator for electrophilic substitution.

The impact of substituents on the rate of a hypothetical chemical transformation, such as an electrophilic bromination at the 7-position of the indoline ring, can be illustrated as follows.

Table 2: Illustrative Relative Rates of Electrophilic Bromination of Substituted 2-(Indolin-1-yl)benzoic Acids

| Indoline Substituent (at C5) | Electronic Effect | Relative Rate |

|---|---|---|

| -OCH3 | Strong Electron-donating | 150 |

| -CH3 | Electron-donating | 25 |

| -H | Neutral | 1 |

| -Cl | Weak Electron-withdrawing | 0.2 |

| -NO2 | Strong Electron-withdrawing | 0.01 |

Development of Quantitative Structure-Activity Relationships (QSAR) for Specific Molecular Interactions

Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound derivatives, QSAR models can be developed to predict their interaction with specific biological targets, such as enzymes or receptors, and to guide the design of new analogs with improved potency and selectivity.

The development of a QSAR model typically involves several key steps. First, a dataset of compounds with known biological activities (e.g., IC50 values for enzyme inhibition) is compiled. Then, a variety of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, including steric (e.g., molecular volume, surface area), electronic (e.g., partial charges, dipole moment), hydrophobic (e.g., logP), and topological properties.

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then employed to identify the descriptors that best correlate with the observed biological activity and to generate a mathematical equation that constitutes the QSAR model. A robust QSAR model should have good statistical significance and predictive power, which is typically assessed through internal and external validation techniques.

For a hypothetical series of this compound derivatives designed as inhibitors of a particular enzyme, a QSAR study might reveal that inhibitory activity is positively correlated with hydrophobicity and the presence of a hydrogen bond donor on the indoline ring, while being negatively correlated with the steric bulk of substituents on the benzoic acid ring.

A simplified, illustrative QSAR equation could take the form:

pIC50 = c0 + c1(LogP) + c2(H-bond donors) - c3*(Steric parameter)

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and c0, c1, c2, and c3 are coefficients determined by the regression analysis.

The insights gained from such a model can be invaluable for lead optimization. For instance, the model might suggest that synthesizing new derivatives with increased lipophilicity and an additional hydrogen-bonding moiety, while minimizing the size of the substituent on the benzoic acid ring, could lead to more potent inhibitors. Molecular docking studies are often used in conjunction with QSAR to visualize the binding mode of the inhibitors in the active site of the target protein, providing a structural basis for the observed SAR and QSAR trends.

Table 3: Illustrative Data for a QSAR Study of this compound Derivatives as Enzyme Inhibitors

| Compound | Substituent (R) | LogP | H-Bond Donors | Steric Parameter | Experimental pIC50 | Predicted pIC50 |

|---|---|---|---|---|---|---|

| 1 | H | 3.5 | 1 | 1.0 | 5.2 | 5.3 |

| 2 | 5-OH | 3.2 | 2 | 1.1 | 5.8 | 5.9 |

| 3 | 5-OCH3 | 3.8 | 1 | 1.5 | 5.4 | 5.4 |

| 4 | 4'-F | 3.7 | 1 | 1.2 | 5.5 | 5.6 |

| 5 | 4'-Cl | 4.1 | 1 | 1.4 | 5.7 | 5.8 |

| 6 | 4'-CH3 | 4.0 | 1 | 1.6 | 5.1 | 5.0 |

Advanced Characterization Methodologies for 2 Indolin 1 Yl Benzoic Acid Structures

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are fundamental to the characterization of molecular structures. By probing the interaction of molecules with electromagnetic radiation, these techniques reveal detailed information about the electronic and vibrational states of the chemical bonds, as well as the chemical environment of individual atoms.

High-resolution NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. For 2-(Indolin-1-yl)benzoic acid, both 1D (¹H and ¹³C) and 2D NMR experiments are employed for complete structural assignment.

¹H NMR: The proton NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. The spectrum of this compound is expected to show a complex pattern of signals. The indoline (B122111) moiety would feature two aliphatic triplets corresponding to the protons at C2 and C3. The eight aromatic protons, four on the benzoic acid ring and four on the indoline ring, would appear as a series of multiplets in the downfield region. The carboxylic acid proton is expected to be a broad singlet at a very downfield chemical shift, often above 10 ppm.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, 15 distinct carbon signals are anticipated. The carbonyl carbon of the carboxylic acid is characteristically found at the lowest field (165-175 ppm). The aromatic carbons would resonate in the 110-150 ppm range, while the two aliphatic carbons of the indoline ring would appear at a much higher field.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish connectivity. A COSY spectrum would confirm the coupling between adjacent protons, for instance, between the aliphatic protons on the indoline ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (COOH) | ~11-13 (broad s, 1H) | ~170 |

| Aromatic (C-H) | ~6.8-8.2 (m, 8H) | ~110-150 |

| Indoline CH₂ (C3) | ~3.1 (t, 2H) | ~29 |

| Indoline CH₂ (C2) | ~4.1 (t, 2H) | ~53 |

FT-IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The FT-IR spectrum of this compound would display several characteristic absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ is a hallmark of the O-H stretching vibration of the carboxylic acid group, which is broadened due to hydrogen bonding. The C=O (carbonyl) stretching vibration of the carboxylic acid would result in a strong, sharp absorption band around 1700 cm⁻¹. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while the C=C stretching vibrations within the aromatic rings appear in the 1450-1600 cm⁻¹ region. The C-N stretching of the indoline amine would be visible in the 1200-1350 cm⁻¹ range.

Table 2: Expected FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500-3300 | Broad, Strong |

| Aromatic C-H Stretch | 3000-3100 | Medium |

| Aliphatic C-H Stretch | 2850-2960 | Medium |

| C=O Stretch (Carboxylic Acid) | 1680-1710 | Strong |

| Aromatic C=C Stretch | 1450-1600 | Medium-Strong |

| C-N Stretch | 1200-1350 | Medium |

| O-H Bend | 1300-1440 | Medium |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The aromatic rings in this compound contain π-electrons that can be excited by UV radiation. The spectrum is expected to show absorptions characteristic of both the benzoic acid and indoline chromophores. Typically, indole (B1671886) and its derivatives show strong absorption bands around 270-290 nm. acs.org Benzoic acid itself has absorption bands around 230 nm and a weaker band around 270 nm. The combined molecule would likely exhibit a complex spectrum with one or more maxima (λmax) in the 230-300 nm range, resulting from π→π* transitions within the conjugated systems.

Fluorescence spectroscopy can also be a valuable tool. Aromatic compounds, particularly those containing indole-like moieties, often exhibit fluorescence upon excitation with UV light. aatbio.com Measuring the fluorescence emission spectrum can provide additional characteristic data for the compound, including its quantum yield and Stokes shift, which are sensitive to the molecular structure and its environment.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and molecular formula of a compound. High-resolution mass spectrometry (HRMS) can measure the mass-to-charge ratio (m/z) with very high precision, allowing for the unambiguous determination of the elemental composition.

For this compound (C₁₅H₁₃NO₂), the expected exact mass would be used to confirm its molecular formula. The analysis would also reveal the fragmentation pattern of the molecule under ionization, which provides valuable structural information. Common fragmentation pathways would likely involve the loss of the carboxyl group (a loss of 45 Da) or the cleavage of the bond between the nitrogen and the benzoic acid ring, leading to fragments corresponding to the indoline cation and the benzoic acid radical, or vice versa.

Table 3: Expected Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₅H₁₃NO₂ |

| Molecular Weight | 239.27 g/mol |

| Monoisotopic Mass | 239.09463 Da |

| Expected Key Fragments (m/z) | [M-COOH]⁺ (194.10), Indoline fragment (118.07), Benzoate fragment (121.03) |

X-ray Diffraction Crystallography for Absolute Stereochemistry and Crystal Packing Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides precise measurements of bond lengths, bond angles, and torsion angles, offering a complete picture of the molecular geometry.

An X-ray crystallographic analysis of this compound would reveal the planarity of the benzoic acid and indoline ring systems and, crucially, the dihedral angle between these two moieties. It would also provide data on intermolecular interactions, such as hydrogen bonding. It is common for benzoic acid derivatives to form hydrogen-bonded dimers in the solid state, where the carboxylic acid groups of two molecules interact. rsc.org The analysis would show how these dimers or individual molecules pack together to form the crystal lattice. This information is critical for understanding the solid-state properties of the compound.

Elemental Microanalysis for Compositional Verification

Elemental microanalysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a pure organic compound. The experimentally determined percentages are then compared with the theoretical values calculated from the molecular formula. This comparison serves as a crucial check of the compound's purity and confirms its empirical formula. For this compound, the theoretical composition is calculated based on its molecular formula, C₁₅H₁₃NO₂.

Table 4: Elemental Composition of this compound (C₁₅H₁₃NO₂)

| Element | Symbol | Theoretical Mass Percentage (%) |

| Carbon | C | 75.30% |

| Hydrogen | H | 5.48% |

| Nitrogen | N | 5.85% |

| Oxygen | O | 13.37% |

Note: Oxygen is typically determined by difference.

Advanced Applications and Future Research Directions in Chemical Science for Indoline Benzoic Acid Compounds

Role as Versatile Synthetic Intermediates and Building Blocks in Complex Molecule Synthesis

The inherent reactivity and structural features of the indoline (B122111) and benzoic acid moieties make their combined scaffold a valuable building block in organic synthesis. The indole (B1671886) nucleus, a common element in biologically active compounds, can be readily accessed from the indoline structure through dehydrogenation, positioning indoline-benzoic acids as stable precursors to more complex indole derivatives. mdpi.combeilstein-journals.org

Modern synthetic methodologies, such as palladium-catalyzed C-H activation, have provided elegant and efficient pathways to construct indoline and indole frameworks from simpler starting materials. nih.gov These strategies allow for the late-stage introduction of the indoline-benzoic acid motif, enhancing synthetic efficiency and enabling the rapid generation of molecular diversity. The C-H functionalization of benzoic acid derivatives, another area of intense research, further expands the synthetic utility of this scaffold by allowing for precise modification of the aromatic ring. gonzaga.edu

Furthermore, the indole structure is known to participate in a variety of multicomponent reactions (MCRs), which are powerful tools for the one-pot synthesis of complex heterocyclic systems. nih.gov The reactivity of the indole C3 position, in particular, allows for its incorporation into diverse molecular architectures. nih.gov By extension, 2-(indolin-1-yl)benzoic acid can be envisioned as a key starting material in MCRs, leading to the creation of novel polycyclic compounds with potential applications in medicinal chemistry and materials science. The ability to pre-functionalize either the indoline or the benzoic acid portion of the molecule before its use in a multicomponent reaction adds another layer of versatility to this synthetic intermediate.

Applications in Catalysis Research and Ligand Design for Metal-Mediated Transformations

The nitrogen atom of the indoline ring and the carboxylic acid group of the benzoic acid moiety in this compound and its derivatives provide excellent coordination sites for metal ions. This has led to their exploration as ligands in the design of novel transition metal complexes for catalysis. The structural rigidity of the scaffold can impart a well-defined geometry to the resulting metal complex, which is often crucial for achieving high catalytic activity and selectivity.

Palladium complexes, in particular, have been a major focus of this research. For instance, palladium(II) complexes bearing indolyl-NNN-type ligands have been synthesized and shown to be effective catalysts for Suzuki coupling reactions. mdpi.comresearchgate.net These complexes demonstrate the potential of incorporating the indole/indoline framework into ligand design to create robust and efficient catalysts for cross-coupling reactions, which are fundamental transformations in modern organic synthesis. The electronic properties of the indoline ring can be tuned through substitution, allowing for the fine-tuning of the catalytic activity of the corresponding metal complex. mdpi.com

The design of ligands for metal-mediated transformations is a constantly evolving field, and the indoline-benzoic acid scaffold offers a promising platform for the development of new catalytic systems. The ability to synthesize a wide range of derivatives allows for the systematic investigation of structure-activity relationships, which is key to the rational design of more efficient and selective catalysts. mdpi.comnih.gov The proximity of the nitrogen and oxygen donor atoms can also lead to the formation of stable chelate complexes, which can enhance the stability and reactivity of the metal center. nih.gov

Investigation of Molecular Recognition and Interactions as Chemical Probes

The unique structural and electronic properties of indoline-benzoic acid compounds make them well-suited for use as molecular probes to investigate a variety of chemical and biological phenomena. Their ability to engage in specific molecular interactions, coupled with the potential to incorporate reporter groups, allows for the sensitive detection and characterization of molecular targets and material interfaces.

The indoline-benzoic acid scaffold is a recurring motif in a number of biologically active molecules, and its derivatives have been the subject of numerous in vitro studies to explore their interactions with molecular targets such as receptors and enzymes. These studies are crucial for understanding the structure-activity relationships (SAR) that govern the biological activity of these compounds and for the rational design of new therapeutic agents. nih.govnih.gov

One notable area of research is the development of indole-based compounds as inhibitors of HIV-1 fusion. nih.govacs.org These compounds target the gp41 protein of the virus, preventing the conformational changes necessary for the fusion of the viral and cellular membranes. SAR studies have revealed that the shape, contact surface area, and amphipathic nature of these molecules are critical for their activity. nih.gov Although not specifically focused on this compound, these findings provide valuable insights into how the broader class of indole-containing molecules can be optimized for potent biological activity.

Another important application is the development of indoline-based enzyme inhibitors. For example, derivatives of the indoline scaffold have been investigated as inhibitors of the angiotensin-converting enzyme (ACE), a key target in the treatment of hypertension. nih.gov Molecular docking studies have been used to predict the binding modes of these compounds within the active site of the enzyme, and these predictions have been correlated with their experimentally determined inhibitory activities. nih.gov Such studies highlight the importance of the indoline-benzoic acid framework in establishing key interactions with the amino acid residues of the enzyme's active site.

The following table summarizes the findings of selected in vitro studies on indoline-based compounds, illustrating the potential of this scaffold in drug discovery.

Table 1: In Vitro Biological Activities of Selected Indoline-Based Compounds

| Compound Class | Target | Key Findings |

|---|---|---|

| Bisindole derivatives | HIV-1 gp41 | Submicromolar activity against cell-cell and virus-cell fusion. Activity is dependent on molecular shape and amphipathicity. nih.govacs.org |

| Naphthalene-2-ol-indolin-2-one-thiocarbamides | Angiotensin-Converting Enzyme (ACE) | Selective inhibition of the ACE C-domain with inhibitory constants in the nanomolar range. nih.gov |

| Isatin (B1672199) derivatives | Monoamine Oxidase (MAO) | Hydroxylation at the 5-position of the isatin ring enhances selectivity for MAO-A. acs.org |

Indoline and indole derivatives have been extensively studied as corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. taylorfrancis.comresearchgate.netnih.govresearchgate.nethw.ac.ukmanipal.edudntb.gov.ua The effectiveness of these compounds stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. The nitrogen atom in the indoline ring, with its lone pair of electrons, plays a crucial role in the adsorption process, as do the π-electrons of the aromatic system. taylorfrancis.com

The mechanism of corrosion inhibition by indole derivatives is often a combination of physical and chemical adsorption. nih.gov The protonated form of the inhibitor in acidic solution can be electrostatically attracted to the negatively charged metal surface (physisorption), while the lone pair of electrons on the nitrogen atom and the π-electrons of the indole ring can form coordinate bonds with the vacant d-orbitals of the metal atoms (chemisorption). nih.gov The presence of a carboxylic acid group, as in this compound, can further enhance the adsorption process through its ability to coordinate with the metal surface. nih.gov

The adsorption of these inhibitors on metal surfaces is often described by adsorption isotherms, such as the Langmuir isotherm, which provides information about the surface coverage and the strength of the inhibitor-metal interaction. hw.ac.ukmanipal.edu Electrochemical techniques, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are used to evaluate the inhibition efficiency and to elucidate the mechanism of inhibition. nih.govresearchgate.net

The table below presents a summary of the corrosion inhibition performance of some indole derivatives on steel in acidic media.

Table 2: Corrosion Inhibition Performance of Indole Derivatives on Steel in Acidic Media

| Inhibitor | Metal | Medium | Inhibition Efficiency (%) | Adsorption Isotherm |

|---|---|---|---|---|

| 2-(4-methoxyphenyl)-2,4-dihydropyrrolo[3,4-b]indol-3-ol | Mild Steel | 0.5 M H₂SO₄ | 81.2 at 90 ppm | Langmuir |

| Indole-3-hydrazides | Mild Steel | 0.5 M HCl | Up to 94.1 | Langmuir |

| 3-acetylindole | C-steel | 10% HCl | High (concentration dependent) | Not specified |

The indoline scaffold is a key component in a class of photochromic molecules known as spiropyrans. researchgate.net These molecules can undergo a reversible, light-induced transformation between a colorless, closed spiro form and a colored, open merocyanine (B1260669) form. This photochromism is accompanied by a significant change in the molecule's absorption spectrum and other properties, making spiropyrans attractive for applications in optical data storage, molecular switches, and sensors.

The incorporation of specific functional groups into the indoline or the pyran part of the spiropyran molecule can impart chemo- or ionochromic properties, meaning that their color can be modulated by the presence of specific chemical species or ions. For example, spiro[indoline-pyridobenzopyrans] have been shown to act as fluorescent metal ion sensors. researchgate.net The photo-induced merocyanine form of these compounds can form fluorescent complexes with divalent metal ions, leading to a detectable change in their fluorescence properties. researchgate.net

More recently, 2-(indolin-2-yl)-1,3-tropolone derivatives have been synthesized and their ionochromic sensitivity to anions has been investigated. beilstein-journals.org These compounds exhibit a color change in the presence of cyanide and fluoride (B91410) anions, which is attributed to the formation of a strong hydrogen bond with the N-H or O-H group of the tropolone (B20159) moiety. beilstein-journals.org This anion recognition can be used in a "relay recognition" system, where the in situ formed anion complex can then selectively detect certain cations. beilstein-journals.org These studies demonstrate the potential for designing indoline-based molecules with tailored chemo- and ionochromic responses for sensing applications.

Emerging Research Avenues and Potential for Novel Chemical Discoveries

The versatility of the indoline-benzoic acid scaffold continues to open up new avenues of research with the potential for significant chemical discoveries. The ongoing development of novel synthetic methods will undoubtedly lead to the creation of more complex and diverse derivatives with tailored properties. researchgate.net

In the field of medicinal chemistry, the indoline framework is being explored for its potential in the development of new anticancer agents, with some derivatives showing promising activity against various cancer cell lines. tandfonline.com The ability of the indoline scaffold to serve as a platform for the design of dual inhibitors, which can simultaneously target multiple biological pathways, is a particularly exciting area of research. researchgate.net The future of drug discovery with indoline-benzoic acid compounds will likely involve a greater integration of computational methods for the rational design of molecules with improved potency and selectivity. mdpi.com

In materials science, the unique photophysical properties of indoline-based molecules are being harnessed for the development of new functional materials. For example, indoline-based dyes are being investigated as sensitizers in dye-sensitized solar cells (DSSCs), where they play a crucial role in converting light into electrical energy. researchgate.net The exploration of the nonlinear optical (NLO) properties of indoline-containing chromophores is another promising area of research, with potential applications in optoelectronics and telecommunications.

Furthermore, the ability of indole derivatives to adsorb onto surfaces is being explored in the context of metal-organic frameworks (MOFs). researchgate.net Defective MOFs have been shown to have a high adsorption affinity for indole, suggesting potential applications in separation and purification processes. researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(Indolin-1-yl)benzoic acid, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves condensation reactions between indoline derivatives and benzoic acid precursors. For example, coupling 2-chlorobenzoic acid with indoline under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 80–100°C yields the target compound. Optimization strategies include varying catalysts (e.g., Pd-based catalysts for cross-coupling), solvent systems, and reaction time. Purification via column chromatography or recrystallization is critical to isolate high-purity products. Recent studies highlight microwave-assisted synthesis as a method to reduce reaction time and improve yields .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms molecular structure and purity, with characteristic shifts for the indoline NH (~8.5 ppm) and aromatic protons. X-ray crystallography using programs like SHELXL or ORTEP-3 provides precise structural elucidation, particularly for analyzing hydrogen-bonding interactions and conformational flexibility. Diffraction data refinement requires high-resolution single crystals grown via slow evaporation in solvents like ethanol or DMSO .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer : Referencing MSDS guidelines for analogous benzoic acid derivatives, researchers should use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Work should be conducted in a fume hood to avoid inhalation of fine particles. Storage conditions should adhere to recommendations for moisture-sensitive compounds (dry, inert atmosphere at 2–8°C). Spill management involves neutralization with sodium bicarbonate and disposal as hazardous waste .

Q. How can researchers design preliminary assays to screen the biological activity of this compound?

- Methodological Answer : Begin with in vitro enzyme inhibition assays (e.g., α-glucosidase or α-amylase) using spectrophotometric methods to measure activity. Prepare compound solutions in DMSO (≤1% v/v) to ensure solubility. Include positive controls (e.g., acarbose) and negative controls (buffer-only). Data analysis should calculate IC₅₀ values using nonlinear regression models. For cytotoxicity screening, use MTT assays on cell lines like HEK-293, ensuring triplicate runs for statistical validity .

Advanced Research Questions

Q. How can density-functional theory (DFT) simulations predict the electronic properties and reactivity of this compound?

- Methodological Answer : Employ hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to compute molecular orbitals, electrostatic potential surfaces, and Fukui indices. These studies reveal nucleophilic/electrophilic sites, aiding in understanding reaction mechanisms (e.g., acyl transfer). Solvent effects can be modeled using the polarizable continuum model (PCM). Validation involves comparing calculated NMR chemical shifts with experimental data .

Q. What experimental approaches resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies in IC₅₀ values may arise from assay conditions (pH, temperature) or compound purity. Perform dose-response curves under standardized protocols (e.g., fixed enzyme concentrations, pH 7.4 buffers). Cross-validate results using orthogonal methods (e.g., isothermal titration calorimetry for binding affinity). Meta-analysis of literature data can identify outliers and systemic biases .

Q. Can this compound serve as a ligand in metal-organic frameworks (MOFs), and how does its structure influence material properties?

- Methodological Answer : The carboxylic acid group enables coordination with metal nodes (e.g., Zn²⁺, Cu²⁺). Solvothermal synthesis in DMF/water mixtures at 120°C for 24 hours produces MOFs characterized by PXRD and BET surface area analysis. Functionalization of the indoline moiety can tune porosity and gas adsorption capacity (e.g., CO₂ selectivity). Computational modeling (e.g., Grand Canonical Monte Carlo simulations) predicts host-guest interactions .

Q. How do steric and electronic effects of substituents on the indoline ring impact the stability of this compound in aqueous media?

- Methodological Answer : Introduce electron-withdrawing groups (e.g., -NO₂) at the indoline 5-position to assess hydrolysis resistance via HPLC monitoring under physiological pH (7.4). Compare with electron-donating groups (e.g., -OCH₃) using accelerated stability testing (40°C/75% RH). Degradation products are identified via LC-MS, and kinetic studies (Arrhenius plots) determine activation energy for decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.